3-Acetyl-4-phenyl-1H-quinolin-2-one (3-APQ) is a heterocyclic compound synthesized through various methods, including the cyclization of N-phenylaminoacetophenone with formic acid []. Studies have reported its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming its structure and purity [, ].
Research has explored the potential biological activities of 3-APQ, with some studies suggesting:
While initial research suggests potential applications of 3-APQ in various fields, further investigations are necessary:
3-Acetyl-4-phenyl-1H-quinolin-2-one is a synthetic compound that belongs to the class of quinoline derivatives, characterized by its unique structure featuring an acetyl group at the 3-position and a phenyl group at the 4-position of the quinoline ring. Its molecular formula is C₁₇H₁₃N₁O₂, with a molecular weight of 263.29 g/mol. This compound exhibits a yellow crystalline appearance and has been studied for its potential biological activities and synthetic applications in medicinal chemistry.
Research indicates that 3-acetyl-4-phenyl-1H-quinolin-2-one exhibits diverse biological activities. It has been evaluated for:
Several synthesis methods have been developed for 3-acetyl-4-phenyl-1H-quinolin-2-one:
3-Acetyl-4-phenyl-1H-quinolin-2-one has several applications in various fields:
Interaction studies have focused on the binding affinity of 3-acetyl-4-phenyl-1H-quinolin-2-one with biological targets such as enzymes and receptors. Molecular docking studies suggest that this compound can interact effectively with specific proteins involved in cancer progression, indicating its potential as a lead compound in drug discovery .
Several compounds share structural similarities with 3-acetyl-4-phenyl-1H-quinolin-2-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Acetylquinoline | Lacks the phenyl group at the 4-position | Simpler structure; less complex interactions |
| 6-Chloroquinoline | Contains a chlorine substituent at position 6 | Enhanced reactivity due to electronegative chlorine |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits different biological activity profiles |
The uniqueness of 3-acetyl-4-phenyl-1H-quinolin-2-one lies in its specific arrangement of functional groups, which influences its biological activity and chemical reactivity compared to these similar compounds.
The Friedlander annulation represents the most fundamental and widely employed synthetic route for accessing 3-acetyl-4-phenyl-1H-quinolin-2-one derivatives [6] [15]. This classical methodology involves the acid- or base-catalyzed cyclocondensation of ortho-aminoaryl aldehydes or ketones with carbonyl compounds containing an alpha-methylene group to form quinoline scaffolds [16]. The reaction proceeds through two viable mechanistic pathways: either initial aldol condensation followed by imine formation, or initial Schiff base formation followed by aldol reaction [6] [15].
The Friedlander synthesis mechanism involves the formation of an imine intermediate from the condensation of 2-aminobenzaldehyde with the carbonyl compound, followed by intramolecular cyclization and dehydration to yield the quinoline product [22]. Two distinct pathways have been identified: in the first mechanism, the 2-amino substituted carbonyl compound and carbonyl compound react in a rate-limiting step to form an aldol adduct, which subsequently loses water in an elimination reaction to generate an unsaturated carbonyl compound and then undergoes imine formation [6]. Alternatively, the reaction can proceed through initial Schiff base formation followed by aldol reaction and elimination [6].
Traditional Friedlander reactions employ various catalytic systems including acidic catalysts such as trifluoromethanesulfonic acid, sulfuric acid, sulfated polyborate, and zeolites, or basic catalysts including potassium tert-butoxide and 1,8-diazabicycloundec-7-ene [16]. Recent investigations have demonstrated the effectiveness of heterogeneous catalysts, with zeolites HY, H-BEA, and H-FAU showing particular promise for quinoline synthesis [3]. Among these systems, H-BEA and H-FAU were identified as the most efficient catalysts, with solvent-free protocols proving more efficient than solvent-assisted approaches [3].
Polyphosphoric acid has emerged as a highly effective catalyst for modified Friedlander synthesis of quinolines [3]. The use of polyphosphoric acid in polyethylene glycol-400 under both thermal and microwave-assisted conditions has been reported to yield quinoline derivatives in good yields [3]. Microwave protocols demonstrated superior efficiency compared to thermal methods, with shorter reaction times and higher yields [3]. The enhanced method utilizing polyphosphoric acid as an assisting agent under solvent-free conditions has achieved yields of up to 82% for quinoline derivatives [25].
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| H-BEA zeolite | Solvent-free | 150 | 4 h | 78-85 | [3] |
| H-FAU zeolite | Solvent-free | 150 | 4 h | 75-82 | [3] |
| Polyphosphoric acid | Solvent-free | 90 | 1 h | 82 | [25] |
| p-Toluenesulfonic acid | Dimethyl sulfoxide | 115 | 12 h | 87 | [24] |
| Montmorillonite K-10 | Microwave | 500W | 10 min | 85-95 | [3] |
Calcium triflate has demonstrated exceptional efficacy as a sustainable catalyst for the regioselective Friedlander synthesis of 2-methyl-3-acyl quinolines under solvent-free conditions [37]. This methodology represents the first comprehensive report of tandem Friedlander annulation and chemoselective carbon-hydrogen functionalization of in situ-generated 2-methyl, 3-acyl quinolines under calcium catalysis [37].
The calcium-catalyzed synthesis optimization studies revealed that calcium triflate loading of 20 mol% provided optimal results for the formation of 2-methyl-3-acyl-4-phenyl quinoline derivatives [37]. Temperature optimization indicated that 100°C represents the ideal reaction temperature, balancing reaction rate with product selectivity [37]. The reaction proceeds efficiently with various substituted 2-aminoacetophenones, including those bearing electron-withdrawing groups such as nitro substituents, which showed similar reactivity with acetylacetone and chalcones to furnish quinoline derivatives in moderate to good yields [37].
The calcium-catalyzed methodology enables unprecedented tandem processes where the initially formed 2-methyl-3-acyl quinolines undergo in situ chemoselective carbon-hydrogen functionalization [37]. This process involves Michael addition reactions with chalcone compounds, leading to structurally enriched quinoline heterocycles with high atom and step economy [37]. The wide substrate scope and high yields achieved under calcium catalysis demonstrate the flexibility to extend to diverse varieties of quinoline derivatives [37].
| Substrate Type | Calcium Triflate Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Aminoacetophenone | 20 | 100 | 6 | 85-92 |
| 4-Nitro-2-aminoacetophenone | 20 | 100 | 8 | 78-85 |
| 4-Methyl-2-aminoacetophenone | 20 | 100 | 5 | 88-94 |
| Chalcone derivatives | 20 | 100 | 12 | 75-88 |
The comparative analysis of solvent-free versus solvent-assisted quinoline synthesis reveals significant differences in reaction efficiency, environmental impact, and product yields [26] [27]. Solvent-free methodologies have gained prominence as environmentally benign alternatives that often provide superior results compared to traditional solvent-based approaches [26].
Solvent-free quinoline synthesis demonstrates several advantages including enhanced reaction rates, improved yields, simplified work-up procedures, and reduced environmental impact [27] [28]. Microwave-assisted solvent-free protocols using catalysts such as tin(II) chloride dihydrate have achieved excellent yields for quinoline derivatives from ortho-nitrobenzaldehyde and enolizable ketones [27]. The elimination of solvent requirements reduces costs and environmental concerns while often improving reaction selectivity [27].
Systematic optimization studies comparing solvent-free and solvent-assisted conditions reveal that solvent-free protocols generally provide superior results [3] [5]. Zeolite-catalyzed reactions under both toluene solvent and solvent-free conditions demonstrated that solvent-free protocols were more efficient [3]. Caesium iodide catalysis under solvent-free thermal conditions at 100°C for 30 minutes provided optimal results with 10 mol% catalyst loading [5].
| Reaction Conditions | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Solvent-free, CsI catalyst | 100 | 30 min | 85-92 | [5] |
| Solvent-free, SnCl₂·2H₂O | Microwave 1050W | 5 min | 75-88 | [27] |
| Toluene solvent, zeolite | 150 | 4 h | 65-75 | [3] |
| Solvent-free, zeolite | 150 | 4 h | 78-85 | [3] |
| Dimethyl sulfoxide solvent | 115 | 12 h | 87 | [24] |
The development of solvent-free methodologies aligns with green chemistry principles and sustainable synthetic practices [26] [28]. These approaches eliminate the need for organic solvents, reduce waste generation, and minimize environmental impact while maintaining or improving reaction efficiency [26]. The atom economy achieved through solvent-free protocols contributes to more sustainable synthetic pathways for quinoline derivatives [28].
Chemoselective functionalization of quinoline derivatives, particularly 3-acetyl-4-phenyl-1H-quinolin-2-one, represents a critical aspect of synthetic methodology development [7] [11]. These strategies enable the selective modification of specific functional groups while preserving the integrity of the quinoline core structure [7].
Transition metal-catalyzed carbon-hydrogen functionalization has emerged as a powerful strategy for the regioselective modification of quinoline derivatives [7] [8]. Palladium(II) catalysts demonstrate particular efficacy for regioselective carbon-hydrogen activation of quinoline N-oxides at the C2 position, while palladium(II) chloride catalyzes carbon-hydrogen activation at C8 [8]. The reaction mechanisms involve either metallacycle formation with carbon-palladium sigma-bonds and carbon-hydrogen-palladium agostic bonds, or eta-3-quinoline complexes with three carbon atoms of the heteroring binding to the palladium center [8].
Recent developments in selenyl-substituted quinoline derivative preparation through carbon-hydrogen selenylation of in situ-generated 3-acetyl quinoline have provided efficient methods for functionalization [21]. This protocol demonstrates scalability and good functional group tolerance, providing rapid access to 3-selenoacetyl quinoline and 3-diselenoacetyl quinoline derivatives [21]. The methodology represents a simple and efficient approach for preparing selenyl-substituted quinoline derivatives with broad synthetic utility [21].
The 3-acetyl-4-hydroxy-2-quinolinone scaffold possesses multiple electrophilic and nucleophilic centers that enable diverse functionalization strategies [2] [17]. Electrophilic substitution reactions supported by mechanistic pathways, along with nucleophilic substitution reactions and cycloaddition reactions, provide access to extensive arrays of binary and fused heterocyclic scaffolds [2] [17]. These transformations enable the incorporation of pyrazoles, imidazoles, tetrazoles, pyridines, pyrimidines, triazines, azepines, and pyranones into the quinoline framework [2] [17].
The bromination of acetyl-hydroxyquinolinones using N-bromosuccinimide in the presence of benzoyl peroxide provides access to 3-(bromoacetyl)-4-hydroxyquinolinone derivatives through free radical bromination mechanisms [2]. These brominated intermediates serve as versatile synthetic platforms for further transformations, including reactions with potassium thiocyanate to yield thiocyanate derivatives, and condensation reactions with 2-aminopyridine to form imidazo[1,2-a]pyridines [2].
| Functionalization Type | Conditions | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| C-H Selenylation | Room temperature, 6 h | 3-Acetyl quinoline | 78-92 | [21] |
| Bromination (NBS) | CCl₄, benzoyl peroxide | 3-Acetyl-4-hydroxyquinolinone | 85-95 | [2] |
| C2 Arylation (Pd) | Acetate salt, acetic acid | Quinoline N-oxide | 75-88 | [8] |
| C8 Functionalization | PdCl₂, dichloroethane | Quinoline N-oxide | 70-85 | [8] |
| Michael Addition | Calcium triflate, 100°C | 2-Methyl-3-acyl quinoline | 75-88 | [37] |